3,6,9,12-Tetraoxapentadec-14-yn-1-ol

Übersicht

Beschreibung

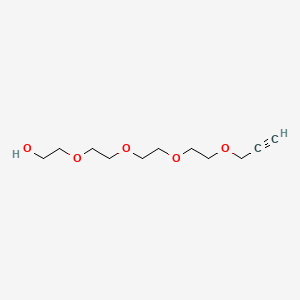

3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a chemical compound with the molecular formula C₁₁H₂₀O₅. It is a polyethylene glycol (PEG)-based compound, often used as a linker in various chemical and biological applications. The compound is characterized by the presence of multiple ether linkages and a terminal alkyne group, which makes it highly versatile in chemical synthesis and modification processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol typically involves the reaction of propargyl alcohol with tetraethylene glycol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The terminal alkyne group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated alcohols.

Substitution: Formation of various substituted ethers or esters.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Therapeutic Potential

3,6,9,12-Tetraoxapentadec-14-yn-1-ol has gained attention for its potential as a therapeutic agent. Its multifunctional characteristics make it suitable for:

- Enhancing Drug Solubility : The compound significantly improves the solubility and bioavailability of hydrophobic drugs. This property is crucial for the formulation of medications that require enhanced absorption in the body .

- Drug Delivery Systems : It is utilized in drug delivery systems such as liposomes and polymeric nanoparticles. These systems are vital for targeted therapy and minimizing side effects associated with conventional drug administration methods .

Case Study: Drug Formulation Development

In a study focusing on the formulation of poorly soluble drugs, researchers incorporated this compound into a lipid-based delivery system. The results indicated a marked increase in drug solubility and sustained release profiles, demonstrating its efficacy as a formulation enhancer.

Cosmetic Formulations

Moisture Retention and Skin Health

In cosmetics, this compound serves as an effective humectant due to its hydrophilic properties. This application leads to:

- Improved Skin Hydration : The compound helps maintain moisture levels in skin care products.

- Antioxidant Properties : It may protect the skin from oxidative stress, contributing to overall skin health and appearance .

Data Table: Cosmetic Applications

| Application Area | Functionality | Benefits |

|---|---|---|

| Skin Care | Humectant | Enhances moisture retention |

| Antioxidant | Protects against oxidative damage | |

| Emulsifier Compatibility | Improves texture of formulations |

Industrial Applications

Specialty Chemicals Synthesis

this compound is also valuable in industrial applications:

- Intermediate for Functionalized Compounds : Its structure allows it to act as a versatile intermediate in synthesizing other chemicals .

- Surfactants Production : It enhances the performance of surfactants used in detergents and emulsifiers .

Case Study: Surfactant Development

Research indicated that incorporating this compound into surfactant formulations resulted in improved stability and effectiveness in cleaning applications. The presence of the tetraoxapentadec structure contributed to lower surface tension and enhanced emulsifying properties.

Research and Development

Chemical Reactivity Studies

In research settings, this compound is a key molecule for studying chemical reactivity due to its diverse functional groups:

- Synthesis of New Compounds : Researchers utilize this compound to explore various chemical transformations which can lead to novel materials .

- Model Compound for Physicochemical Studies : It serves as a model for investigating similar structures' properties and behaviors.

Wirkmechanismus

The mechanism of action of 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is primarily based on its ability to act as a linker or spacer in various chemical and biological systems. The compound’s multiple ether linkages provide flexibility and solubility, while the terminal alkyne group allows for specific chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, facilitating the formation of stable and functional conjugates .

Vergleich Mit ähnlichen Verbindungen

3,6,9,12-Tetraoxapentadec-14-yn-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

3,6,9,12-Tetraoxapentadec-14-yn-1-yl β-D-glucopyranoside: Contains a glucose moiety attached to the terminal alkyne group

Uniqueness: 3,6,9,12-Tetraoxapentadec-14-yn-1-ol is unique due to its combination of multiple ether linkages and a terminal alkyne group, which provides a balance of solubility, flexibility, and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and stable conjugates .

Biologische Aktivität

3,6,9,12-Tetraoxapentadec-14-yn-1-ol is a synthetic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound is primarily recognized as a polyethylene glycol (PEG)-based PROTAC linker, which plays a crucial role in the development of targeted protein degradation therapies. Its multifunctionality allows it to be explored in pharmaceutical formulations, cosmetic applications, and industrial processes.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₃₀O₄. The compound features multiple ether linkages and an alkyne functional group, contributing to its solubility and reactivity. The presence of hydroxyl groups enhances its hydrophilicity, making it suitable for various applications in drug delivery systems.

Pharmaceutical Applications

This compound has been identified as having significant potential in the pharmaceutical industry:

- Drug Solubility : It enhances the solubility and bioavailability of hydrophobic drugs, improving their therapeutic efficacy .

- Drug Delivery Systems : Its biocompatibility makes it an excellent candidate for use in liposomes and polymeric nanoparticles for targeted therapy .

Cosmetic Applications

In the cosmetics sector, this compound serves multiple functions:

- Humectant Properties : It effectively retains moisture in skin care formulations .

- Antioxidant Effects : The compound may protect skin from oxidative stress, promoting overall skin health .

Industrial Applications

The compound's unique structure allows it to function as an intermediate for synthesizing specialty chemicals:

- Surfactant Production : It enhances the performance and stability of surfactants used in detergents and emulsifiers .

Toxicological Profile

The compound has been noted to cause skin irritation (H315) and serious eye irritation (H319), indicating that caution should be exercised during handling .

Case Studies

- Neurodegenerative Disease Research : In studies focusing on tau-protein targeting PROTACs for neurodegenerative diseases, this compound was utilized as a linker to enhance the efficacy of therapeutic agents aimed at reducing tau aggregation .

- Synthesis and Evaluation : A study reported the synthesis of this compound and its derivatives for evaluating biological activity against various cancer cell lines. Results indicated promising anti-cancer properties attributed to its ability to induce apoptosis in treated cells .

Data Table of Biological Activities

Eigenschaften

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1,12H,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMJFCWQBPUZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579528 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87450-10-0 | |

| Record name | 3,6,9,12-Tetraoxapentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxapentadec-14-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.